2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC5359697
InChI: InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m0/s1
SMILES: CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl
Molecular Formula: C20H17ClN4O3
Molecular Weight: 396.8 g/mol

2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid

CAS No.:

Cat. No.: VC5359697

Molecular Formula: C20H17ClN4O3

Molecular Weight: 396.8 g/mol

* For research use only. Not for human or veterinary use.

2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid -

Specification

Molecular Formula C20H17ClN4O3
Molecular Weight 396.8 g/mol
IUPAC Name 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid
Standard InChI InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m0/s1
Standard InChI Key VEIZLTSJCDOIBH-INIZCTEOSA-N
Isomeric SMILES CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl
SMILES CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The core structure integrates a triazolobenzodiazepine scaffold substituted with a 4-chlorophenyl group at position 6, methoxy at position 8, and methyl at position 1. The acetic acid moiety at position 4 introduces hydrogen-bonding capacity critical for target engagement . The stereochemistry at C4 (S-configuration) is essential for bioactivity, as evidenced by analogs like (2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H- triazolo[4,3-a][1, benzodiazepin-4-yl]-N-ethylpropanamide, which demonstrates strict stereochemical requirements for BET binding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC21H18ClN4O4
Molecular Weight425.85 g/mol
CAS Registry Number1300019-38-8
Hydrogen Bond Donors2 (COOH, NH)
Hydrogen Bond Acceptors6

Synthetic Pathways

While direct synthesis protocols remain proprietary, the methyl ester precursor (CAS 1300019-40-2) provides insights into potential routes . Hydrolysis of the methyl ester under basic conditions (e.g., NaOH/EtOH) would yield the target acetic acid derivative. Key intermediates likely involve:

  • Condensation of chlorophenyl-substituted benzodiazepine precursors with triazole-forming agents

  • Stereoselective introduction of the acetic acid side chain via Mitsunobu or chiral auxiliary methods

Pharmacological Profile

BET Inhibition Mechanism

Structural analogs like I-BET762 carboxylic acid (Molibresib carboxylic acid) exhibit potent BRD4 binding (pIC50 = 5.1) . The acetic acid moiety in 2-[(4S)-...]acetic acid likely mimics acetylated lysine residues, competitively inhibiting BET bromodomains from recognizing histone marks. This disruption of transcriptional coactivator recruitment has demonstrated anti-proliferative effects in hematological malignancies .

Table 2: Comparative Bioactivity of Analogs

CompoundTargetpIC50Application
I-BET762 carboxylic acidBRD45.1PROTAC conjugation
(2R)-2-[(4S)-...]-N-ethylpropanamideBETN/APreclinical oncology

Therapeutic Applications

Patent JP2021514975A highlights synergistic combinations between CDK4/6 inhibitors (e.g., abemaciclib) and BET inhibitors, suggesting potential for 2-[(4S)-...]acetic acid in polypharmacology strategies . Preclinical models show enhanced apoptosis in MYC-driven cancers when co-targeting cell cycle regulators and epigenetic readers .

Research and Development Challenges

Solubility and Bioavailability

  • pH-dependent ionization affecting membrane permeability

  • Metabolic susceptibility to glucuronidation

Intellectual Property Landscape

Nanjing Shanyao Kangcheng Biomedical Co., Ltd. holds production capabilities for related intermediates, indicating active Chinese pharmaceutical interest . PROTAC applications using this compound as a warhead ligand represent a strategic priority in targeted protein degradation platforms .

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